1-Chloro-2-(methoxymethoxy)benzene
Overview
Description
1-Chloro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H9ClO2. It is a derivative of benzene, where a chlorine atom and a methoxymethoxy group are substituted at the first and second positions, respectively. This compound is used in various chemical reactions and serves as an intermediate in organic synthesis .
Preparation Methods
1-Chloro-2-(methoxymethoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-2-nitrobenzene with methanol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent methylation . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Chloro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-chloro-2-(hydroxymethoxy)benzene.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Chloro-2-(methoxymethoxy)benzene is used in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: The compound is used in the development of new drugs and therapeutic agents.
Material science: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(methoxymethoxy)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom and methoxymethoxy group make the compound reactive towards nucleophilic substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and conditions .
Comparison with Similar Compounds
1-Chloro-2-(methoxymethoxy)benzene can be compared with other similar compounds such as:
1-Chloro-2-methoxybenzene: This compound lacks the additional methoxy group, making it less reactive in certain nucleophilic substitution reactions.
1-Chloro-2-(ethoxymethoxy)benzene: The ethoxy group provides different steric and electronic effects compared to the methoxy group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various chemical processes .
Properties
IUPAC Name |
1-chloro-2-(methoxymethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJFIELODILNDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337421 | |
Record name | 1-Chloro-2-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27701-22-0 | |
Record name | 1-Chloro-2-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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